Sugetriol 6,9-diacetate
Description
Significance of Natural Products in Chemical Biology Research
Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of chemical biology and drug discovery. These molecules, sculpted by evolution, often possess intricate and unique three-dimensional structures, making them ideal for interacting with biological macromolecules. nih.govresearchgate.net This inherent bioactivity has led to their use as powerful tools to probe complex biological processes and as starting points for the development of new therapeutic agents. nih.gov The exploration of natural products continues to unveil novel chemical scaffolds and mechanisms of action, providing a rich source of inspiration for synthetic chemistry and the development of new medicines.
Overview of Sesquiterpenoid Research Landscape
Sesquiterpenoids are a large and diverse class of terpenes, which are organic compounds derived from five-carbon isoprene (B109036) units. Specifically, sesquiterpenoids are built from three isoprene units, resulting in a 15-carbon skeleton. This class of natural products is known for its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govscienceopen.com The patchoulane (B100424) skeleton, a key structural feature of Sugetriol 6,9-diacetate, is a tricyclic framework that is characteristic of a number of biologically active sesquiterpenoids. jntbgri.res.in Research in this area is focused on the isolation of new sesquiterpenoids from various natural sources, the elucidation of their complex structures, and the investigation of their potential therapeutic applications.
Position of this compound within Academic Research Focus
This compound is recognized as a significant secondary metabolite of Cyperus rotundus. jntbgri.res.in Its academic research focus is primarily centered on its identity as a natural product and its relationship to other bioactive sesquiterpenoids isolated from the same source. Notably, it is an analogue of sugetriol triacetate. jntbgri.res.in While research on closely related compounds has explored their potential anti-inflammatory and antiviral activities, the specific investigations into this compound have been more limited, primarily focusing on its isolation and characterization as part of broader phytochemical studies of Cyperus rotundus. jntbgri.res.in
Detailed Research Findings
The primary research identifying this compound involves its isolation from the rhizomes of Cyperus rotundus. In a 2015 study by Zhao et al., a bioactivity-guided fractionation of an ethanol (B145695) extract of the plant material was conducted to identify constituents with anti-hepatitis B virus (HBV) activity. This investigation led to the isolation and structural elucidation of thirty-seven sesquiterpenoids, including this compound, which was designated as compound 5 in the study.
The structure of this compound was determined using extensive spectroscopic analysis. As part of the study, the isolated compounds were evaluated for their in vitro anti-HBV activity and cytotoxicity in a HepG2.2.15 cell line. However, this compound did not exhibit significant activity against HBV in this assay.
While direct research on the biological activities of this compound is limited, the broader class of patchoulane sesquiterpenoids has been investigated for various pharmacological effects, particularly anti-inflammatory properties. nih.gov
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₉H₂₈O₅ |
| Molecular Weight | 336.42 g/mol |
| CAS Number | 17928-63-1 |
| Appearance | Oil |
| IUPAC Name | [(1R,3S,6S,7S,9S,10S)-6-acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.0¹,⁵]undec-4-enyl] acetate (B1210297) |
| Synonyms | Sugetriol Diacetate |
| Chemical Family | Sesquiterpenoids |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3S,6S,7S,9S,10S)-6-acetyloxy-3-hydroxy-4,10,11,11-tetramethyl-9-tricyclo[5.3.1.01,5]undec-4-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-9-14(22)8-19-10(2)15(23-11(3)20)7-13(18(19,5)6)17(16(9)19)24-12(4)21/h10,13-15,17,22H,7-8H2,1-6H3/t10-,13-,14+,15+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMJRPERVTRSP-IECRSODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C(C3=C(C(CC13C2(C)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]2[C@@H](C3=C([C@H](C[C@]13C2(C)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Structural Determination, and Natural Occurrence of Sugetriol 6,9 Diacetate
Advanced Spectroscopic and Analytical Structural Elucidation
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a critical analytical technique used to determine the stereochemistry or absolute configuration of chiral molecules like Sugetriol 6,9-diacetate. harvard.edufrontiersin.org This method measures the differential absorption of left- and right-handed circularly polarized light by a molecule. harvard.edu For complex structures such as sesquiterpenoids, CD spectra provide essential data that, when compared with theoretical calculations or known compounds, can establish the absolute configuration of the stereocenters. researchgate.netresearchgate.net
The application of CD spectroscopy was instrumental in confirming the absolute configuration of this compound. The analysis provides specific data points corresponding to the molecule's interaction with polarized light at different wavelengths.
Table 1: Reported Circular Dichroism Data for this compound
| Solvent | Concentration (c) | Wavelength (nm) | Molar Circular Dichroism (Δε) |
|---|---|---|---|
| MeOH | 0.03 | 211 | +1.2 |
| 228 | -0.8 | ||
| 245 | +0.3 |
This data is vital for definitively establishing the three-dimensional structure of the molecule.
Chemo-taxonomic and Ecological Significance inCyperus rotundus
The presence and relative abundance of secondary metabolites like this compound are significant for the chemo-taxonomic classification of Cyperus rotundus. The chemical profile of a plant, particularly its essential oil composition, can serve as a distinctive marker to differentiate between species and even between different populations or varieties of the same species, known as chemotypes. researchgate.netjntbgri.res.inscribd.com Research has identified several major chemotypes of C. rotundus based on the specific composition of sesquiterpenes in their tubers. vdoc.pubscirp.org this compound, as a patchoulane-type sesquiterpenoid, contributes to the unique chemical fingerprint of the plant from which it is isolated, aiding in its taxonomic classification. vdoc.pubscirp.org
From an ecological perspective, sesquiterpenoids play a crucial role in the plant's interaction with its environment. reading.ac.ukresearchgate.net These compounds are not typically involved in primary growth but are vital for the plant's fitness and survival. jntbgri.res.in They can act as a defense mechanism against herbivores and pathogens, exhibit antimicrobial or antifungal properties, and play a role in allelopathic interactions, where they deter the growth of competing plants. reading.ac.ukbioremake.comnumberanalytics.com The production of such compounds is an adaptive strategy, contributing to the resilience and ecological success of plants like C. rotundus. bioremake.comnih.gov
Synthetic Methodologies and Chemical Derivatization of Sugetriol 6,9 Diacetate
Total Synthesis Approaches to Sugetriol 6,9-diacetate and Related Analogs
The total synthesis of a complex natural product like this compound, while not extensively reported in the literature, can be conceptualized through established strategies for constructing the patchoulane (B100424) skeleton. These approaches often involve intricate carbocyclic ring formations and precise stereochemical control.
A retrosynthetic analysis of this compound would logically disconnect the acetate (B1210297) esters to reveal the parent sugetriol. The core patchoulane framework, a bicyclo[5.3.1]undecane system, represents the primary synthetic challenge. A common strategy for assembling such bridged systems involves the formation of a key bond to close the final ring.
One potential disconnection is across the C5-C1 bond, which could be formed via an intramolecular aldol (B89426) or related cyclization. An alternative disconnection could be at the C1-C10 bond, potentially formed through a radical cyclization or a transition-metal-catalyzed coupling reaction.
A general approach to patchoulane sesquiterpenes often involves the construction of a bicyclo[3.2.1]octane system, which is then elaborated to the full patchoulane skeleton. acs.org Key reaction pathways could include:
Diels-Alder Reaction: A [4+2] cycloaddition could be employed to construct a six-membered ring with the necessary stereochemistry, which would then be further functionalized.
Intramolecular [2+2] Cycloaddition: A photochemical [2+2] cycloaddition could form a key cyclobutane (B1203170) ring, which is then rearranged or cleaved to generate the desired carbocyclic framework.
Radical Cyclizations: Tandem radical cyclizations initiated by a radical precursor can be a powerful tool for constructing multiple rings in a single step.
Transition-Metal-Catalyzed Cyclizations: Palladium or rhodium-catalyzed intramolecular cyclizations of appropriately functionalized precursors can efficiently form the bridged ring system.
A plausible synthetic route might commence from a readily available chiral starting material, such as carvone, to establish the initial stereocenters. researchgate.net The synthesis would then proceed through a series of transformations to build the bicyclic core, followed by the introduction of the necessary hydroxyl groups and subsequent acetylation.
Table 1: Potential Key Reactions in the Total Synthesis of the Patchoulane Skeleton
| Reaction Type | Description | Potential Application in Sugetriol Synthesis |
|---|---|---|
| Diels-Alder Reaction | A [4+2] cycloaddition to form a cyclohexene (B86901) ring. | Construction of the six-membered ring of the patchoulane core. |
| Intramolecular Aldol Condensation | Formation of a carbon-carbon bond between a ketone and an aldehyde within the same molecule. | Cyclization to form one of the rings in the bicyclic system. |
| Nozaki-Hiyama-Kishi Reaction | A chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide. | Formation of a key carbon-carbon bond in a late-stage intermediate. |
The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple stereocenters. Stereoselective synthesis can be achieved through several methods:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters.
Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. This could include asymmetric hydrogenations, epoxidations, or aldol reactions.
Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. The rigid, bridged structure of the patchoulane skeleton can exert significant steric influence, guiding incoming reagents to a specific face of the molecule.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
For instance, a stereoselective reduction of a ketone precursor could establish the hydroxyl group at C6 with the correct stereochemistry. Similarly, an asymmetric dihydroxylation could introduce the hydroxyl groups at C9 and C10.
Partial Synthesis and Semi-synthetic Transformations
Partial synthesis, or semisynthesis, utilizes a readily available natural product as a starting material for the synthesis of a target molecule. rsc.orgwikipedia.org Given that sugetriol triacetate is also a known natural product, it represents an ideal starting point for the semi-synthesis of this compound. uni.lunih.gov
The most direct approach would involve the selective deacetylation of sugetriol triacetate. This could be achieved through enzymatic hydrolysis using a lipase, which can exhibit regioselectivity based on the steric environment of the different acetate groups. Alternatively, carefully controlled chemical hydrolysis using a mild base or acid could potentially achieve selective removal of the C3-acetate group.
Another potential precursor for partial synthesis is patchouli alcohol, a commercially available patchoulane sesquiterpenoid. While requiring more extensive chemical transformations, including the introduction of hydroxyl groups and subsequent acetylation, its availability makes it an attractive starting point.
Table 2: Potential Semi-synthetic Routes to this compound
| Starting Material | Key Transformation(s) | Advantages | Challenges |
|---|---|---|---|
| Sugetriol Triacetate | Selective deacetylation (enzymatic or chemical) | High structural similarity, fewer steps. | Achieving high regioselectivity in deacetylation. |
| Patchouli Alcohol | C-H oxidation, stereoselective hydroxylation, acetylation | Readily available starting material. | Multiple steps, control of stereochemistry during functionalization. |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the development of more potent and selective analogs. 20.210.105cbcs.se For this compound, derivatization strategies would focus on modifying its key functional groups.
The two acetate groups at C6 and C9 are prime targets for modification. These can be hydrolyzed to the corresponding diol (sugetriol) and then re-esterified with a variety of carboxylic acids to explore the influence of the ester group's size, lipophilicity, and electronic properties on biological activity.
Ester Homologation: Replacing the acetate groups with propionate (B1217596), butyrate, or other longer-chain esters to probe for potential hydrophobic interactions in the binding pocket of a biological target.
Introduction of Functionalized Esters: Using carboxylic acids containing other functional groups, such as amines, amides, or ethers, to introduce new hydrogen bonding or ionic interactions.
Formation of Carbonates and Carbamates: Reacting the hydroxyl groups of sugetriol with chloroformates or isocyanates to generate carbonates and carbamates, respectively, which can alter the hydrogen-bonding capacity and metabolic stability of the molecule.
Beyond the acetate groups, other positions on the sugetriol skeleton can be modified. The C3-hydroxyl group in the parent sugetriol offers another site for derivatization.
Oxidation: The C3-hydroxyl group could be oxidized to a ketone, which could then be further derivatized, for example, by forming an oxime or hydrazone.
Etherification: The hydroxyl groups can be converted to ethers of varying chain lengths and functionalities.
Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. This could be achieved by using a deoxofluorinating agent on the hydroxyl groups.
Modification of the Double Bond: The C4-C5 double bond could be hydrogenated, epoxidized, or dihydroxylated to investigate the importance of this feature for biological activity.
Chemical Reactivity and Transformation Studies Relevant to Research Applications
Detailed studies focusing specifically on the chemical reactivity and synthetic transformation of this compound are not extensively reported in the available scientific literature. As a natural product, research has predominantly centered on its isolation from Cyperus rotundus and the evaluation of its biological properties, rather than its synthetic modification or reactivity profile. acs.orgresearchgate.net
The structure of this compound possesses several key functional groups that would theoretically be amenable to chemical transformation, including a hydroxyl group and two acetate esters.
Potential Reactivity Sites of this compound:
| Functional Group | Potential Reactions | Relevance to Research Applications |
|---|---|---|
| Tertiary Hydroxyl Group | Esterification, Etherification, Oxidation | Creation of new esters or ethers could modify the compound's polarity and pharmacokinetic properties. Oxidation could lead to a ketone, potentially altering biological activity. |
| Diacetate Esters | Hydrolysis (saponification) | Removal of one or both acetate groups to yield the corresponding diol or monoacetate derivatives (e.g., Sugetriol) would provide analogues for structure-activity relationship (SAR) studies. omicsonline.org |
While general principles of organic chemistry suggest these transformations are feasible, specific studies detailing these reactions for this compound, including reaction conditions, yields, and the properties of the resulting products, are not currently published.
The broader class of patchoulane sesquiterpenoids has been the subject of various synthetic efforts, which could theoretically inform future work on this compound. acs.orgcapes.gov.br For instance, the synthesis of other complex sesquiterpenoids often involves intricate cyclization and functional group manipulation strategies. rsc.org Research on the esterification of structurally related tertiary alcohols, such as patchouli alcohol, to form acetate and propionate esters has been conducted, demonstrating the general reactivity of this functional group within similar molecular scaffolds. researchgate.net However, it is crucial to note that these are general examples and not specific transformations of this compound.
In the context of research applications, virtual screening and molecular docking studies have included Sugetriol-3,9-diacetate, a closely related analogue, to explore its binding affinity with proteins like the papain-like protease (PLpro) of SARS-CoV-2. jntbgri.res.innih.govtandfonline.com Such computational studies can guide the rational design of future derivatives, should synthetic routes become available.
Biosynthetic Pathways of Sugetriol 6,9 Diacetate
Proposed Biosynthetic Routes of Patchoulane-Type Sesquiterpenoids
The biosynthesis of all sesquiterpenoids, including the patchoulane (B100424) class to which sugetriol 6,9-diacetate belongs, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.commdpi.com These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.com While the MVA pathway is generally the main contributor of precursors for sesquiterpenoid biosynthesis, crosstalk between the two pathways is known to occur. mdpi.com
The key steps in the proposed biosynthesis of this compound are as follows:
Formation of Farnesyl Diphosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FPP). mdpi.comresearchgate.net This linear molecule is the direct substrate for all sesquiterpene synthases.
Cyclization to the Patchoulane Skeleton: FPP is then cyclized by a specific sesquiterpene synthase, likely a patchoulane synthase. This enzyme catalyzes a complex cascade of reactions, starting with the ionization of the diphosphate group from FPP to generate a farnesyl cation. This cation then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic tricyclic patchoulane carbon skeleton. For instance, patchoulol synthase is known to produce patchoulol along with at least 13 other sesquiterpene products from FPP. researchgate.net A similar enzyme is proposed to generate the core patchoulane structure that serves as the precursor to sugetriol.
Hydroxylation to Sugetriol: The patchoulane skeleton undergoes a series of oxidative modifications. It is proposed that the hydrocarbon precursor is first hydroxylated at three specific positions (C-6, C-9, and a third position, likely C-3) to form the intermediate, sugetriol. These hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be crucial for the functionalization of terpenoid scaffolds. researchgate.netresearchgate.net
Selective Acetylation: The final step in the formation of this compound is the regioselective acetylation of the hydroxyl groups at the C-6 and C-9 positions of the sugetriol intermediate. This reaction is catalyzed by one or more acetyl-CoA-dependent acetyltransferases, likely belonging to the BAHD family of acyltransferases, which are responsible for the acylation of a wide variety of plant secondary metabolites. nih.gov
This proposed pathway provides a logical sequence of biochemical events leading to the formation of this compound, grounded in the established principles of terpenoid biosynthesis.
Enzymatic Mechanisms Involved in this compound Formation
The biosynthesis of this compound is a multi-step process, each step being catalyzed by a specific class of enzyme.
Sesquiterpene Synthases (STSs): The formation of the fundamental patchoulane skeleton from the linear FPP precursor is the committed step in the pathway. This intricate cyclization is catalyzed by a patchoulane synthase. researchgate.net These enzymes guide the highly reactive carbocation intermediates through a defined reaction cascade within their active sites to ensure the formation of a specific stereoisomer of the patchoulane framework. The mechanism involves the initial ionization of FPP, followed by electrophilic attack of the resulting cation on the distal double bonds, leading to ring closures and potential hydride shifts or proton transfers to yield the final hydrocarbon or alcohol product. nih.gov
Cytochrome P450 Monooxygenases (CYP450s): Following the creation of the core carbon skeleton, a series of hydroxylations are necessary to produce the sugetriol intermediate. These reactions are characteristic of cytochrome P450 monooxygenases. researchgate.netbeilstein-journals.org These heme-thiolate proteins are versatile biocatalysts that typically use NADPH and molecular oxygen to introduce a hydroxyl group onto a substrate. researchgate.net For sugetriol formation, it is hypothesized that at least two distinct CYP450s are required for the sequential hydroxylation at the C-6 and C-9 positions, and potentially a third for the C-3 position. The regioselectivity and stereoselectivity of these enzymes are critical in determining the final structure of the polyhydroxylated intermediate.
Acyltransferases: The final step is the di-acetylation of sugetriol. This is accomplished by acetyltransferases that utilize acetyl-CoA as the acyl donor. nih.gov The enzymes responsible for such modifications in plant specialized metabolism often belong to the BAHD (BEAT, AHCT, HCBT, and DAT) family. nih.gov A putative sugetriol diacetyltransferase would exhibit high regioselectivity, specifically transferring acetyl groups to the hydroxyl functions at C-6 and C-9, leaving the C-3 hydroxyl group unmodified.
| Biosynthetic Step | Enzyme Class | Substrate(s) | Product | Function |
| FPP Synthesis | Farnesyl Diphosphate Synthase (FPPS) | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Forms the C15 precursor |
| Cyclization | Patchoulane Synthase (STS) | Farnesyl Diphosphate (FPP) | Patchoulane skeleton | Creates the core tricyclic structure |
| Hydroxylation | Cytochrome P450 Monooxygenases (CYP450s) | Patchoulane skeleton | Sugetriol | Adds hydroxyl groups at C-3, C-6, and C-9 |
| Acetylation | Acetyl-CoA Acetyltransferase (BAHD family) | Sugetriol, Acetyl-CoA | This compound | Adds acetyl groups to the C-6 and C-9 hydroxyls |
Precursor Incorporation Studies and Isotopic Labeling Experiments
Precursor incorporation and isotopic labeling are powerful techniques used to trace the path of atoms through a metabolic pathway, providing direct evidence for proposed biosynthetic routes. beilstein-journals.orguni-bonn.de Although specific isotopic labeling studies for this compound have not been reported, the principles of this methodology can be described in the context of its proposed biosynthesis.
In a typical experiment, a plant or cell culture of Cyperus rotundus would be fed with a labeled precursor, such as 13C- or 2H-labeled acetate (B1210297), mevalonate, or glucose. fernway.net After a period of incubation, the this compound would be extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy , particularly 13C-NMR, can pinpoint the exact location of the 13C atoms within the molecule's carbon skeleton.
For instance, feeding with [1-13C]acetate and [2-13C]acetate would reveal the folding pattern of the isoprene (B109036) units that form the sesquiterpene backbone. This would confirm its origin from the MVA or MEP pathway. Similarly, administering 18O-labeled molecular oxygen (18O2) could prove that the oxygen atoms in the hydroxyl groups of sugetriol are derived from molecular oxygen, which is characteristic of a cytochrome P450-catalyzed reaction. uni-bonn.de Feeding with deuterated water (D2O) can be used to investigate protonation and deprotonation steps during the cyclization cascade. uni-bonn.de
These experiments are crucial for validating the proposed pathway, confirming the intermediates, and understanding the intricate enzymatic mechanisms involved in the biosynthesis of this compound.
Genetic and Molecular Biology Aspects of Biosynthetic Enzymes
The genes encoding the enzymes for sesquiterpenoid biosynthesis are often organized in metabolic gene clusters within the plant genome. beilstein-journals.org This co-localization can facilitate the coordinated regulation of the entire pathway. A typical cluster might contain a terpene synthase (TPS) gene alongside one or more cytochrome P450 (CYP) genes. beilstein-journals.org
While the specific genes for this compound biosynthesis in Cyperus rotundus have yet to be identified and characterized, modern molecular biology techniques provide a clear path for their discovery.
Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) from the rhizomes of Cyperus rotundus, where this compound is known to accumulate, can identify candidate genes. mdpi.com By comparing the gene expression profiles of tissues with high and low concentrations of the compound, researchers can pinpoint highly expressed TPS, CYP450, and acyltransferase genes that are likely involved in its biosynthesis.
Gene Cloning and Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as E. coli or yeast. mdpi.com For example, a candidate TPS gene would be expressed, and the enzyme product would be incubated with FPP. The resulting sesquiterpene products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm if it produces the patchoulane skeleton. Similarly, candidate CYP450 genes can be co-expressed with the TPS in yeast to see if hydroxylated patchoulane derivatives are formed. nih.gov Candidate acetyltransferase genes can be tested for their ability to acetylate the sugetriol intermediate in vitro. nih.gov
The identification and characterization of these genes would not only confirm the biosynthetic pathway of this compound but also open up possibilities for metabolic engineering to enhance its production.
Mechanistic Investigations of Sugetriol 6,9 Diacetate S Biological Activities
Cellular and Molecular Targets Identification
The specific cellular and molecular targets of Sugetriol 6,9-diacetate have not been definitively identified in published research. Understanding these targets is crucial for elucidating its mechanism of action.
Enzyme Inhibition and Activation Mechanisms
There is currently no available data from in vitro or in vivo studies detailing the inhibitory or activatory effects of this compound on specific enzymes. To understand its potential as a therapeutic agent, future research should focus on screening this compound against a panel of enzymes involved in inflammation and other disease processes.
Table 1: Status of Enzyme Inhibition and Activation Studies for this compound
| Enzyme Target | Inhibition/Activation Data |
| Cyclooxygenases (COX-1, COX-2) | No data available |
| Lipoxygenases (e.g., 5-LOX) | No data available |
| Other relevant enzymes | No data available |
Receptor Binding and Modulation
The interaction of this compound with cellular receptors is another critical area that remains unexplored. Receptor binding assays are necessary to determine if this compound acts as an agonist, antagonist, or modulator of specific receptor types, which could explain its observed biological effects.
Table 2: Status of Receptor Binding and Modulation Studies for this compound
| Receptor Target | Binding/Modulation Data |
| Nuclear Receptors (e.g., GR, PPARs) | No data available |
| G-protein Coupled Receptors (GPCRs) | No data available |
| Other relevant receptors | No data available |
Protein-Protein Interaction Modulation
The ability of small molecules to modulate protein-protein interactions is an increasingly recognized mechanism of drug action. There are currently no studies to indicate whether this compound can disrupt or stabilize any such interactions, which could be a key aspect of its biological activity.
In Vitro Cellular Pathway Modulation Studies
While this compound is generally associated with anti-inflammatory properties, specific studies on its effects on key cellular pathways are not available.
Anti-inflammatory Pathways (e.g., NF-κB, COX, LOX)
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Similarly, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are crucial in the production of pro-inflammatory mediators. Direct evidence of this compound's ability to modulate these pathways is absent from the current scientific literature. Future studies employing techniques such as reporter gene assays, Western blotting for key signaling proteins, and measurement of downstream inflammatory mediators are needed.
Antiviral Mechanisms (e.g., SARS-CoV-2 PLpro)
The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. There is no research to suggest that this compound has been investigated as a potential inhibitor of SARS-CoV-2 PLpro or any other viral targets.
Cell Cycle Modulation and Apoptosis Induction in Research Models
Direct experimental evidence detailing the effects of isolated this compound on cell cycle progression and apoptosis is not extensively documented. However, studies on extracts from Cyperus rotundus, a plant in which sugetriol derivatives are found, provide insights into the potential activities of this compound.
Ethanol (B145695), methanol, and ethyl acetate (B1210297) extracts of Cyperus rotundus have been shown to induce apoptosis in human ovarian, cervical, and breast cancer cell lines. nih.gov The bioactive compounds within these extracts are suggested to contribute to cancer therapy through mechanisms including cell cycle arrest and autophagy. nih.gov For instance, an aqueous extract of Cyperus rotundus leaves was found to cause S-phase arrest in oral cancer cell lines. ijisrt.com Furthermore, 6-acetoxy cyperene, another sesquiterpene from Cyperus rotundus, has been demonstrated to promote caspase-dependent apoptosis in ovarian cancer cells. nih.gov
Sesquiterpenoids, as a class, are recognized for their potential to interfere with the cell cycle and induce programmed cell death in cancer cells. spandidos-publications.comfrontiersin.org These compounds can trigger apoptosis through various mechanisms, including the modulation of key signaling pathways and the activation of caspases. frontiersin.org
Table 1: Effects of Cyperus rotundus Extracts on Cancer Cell Lines
| Extract/Compound | Cell Line | Observed Effects | Reference |
| Ethanol, Methanol, Ethyl Acetate Extracts | Human Ovarian, Cervical, and Breast Cancer | Induction of apoptosis | nih.gov |
| Aqueous Leaf Extract | Oral Cancer | S-phase cell cycle arrest | ijisrt.com |
| 6-acetoxy cyperene | Ovarian Cancer | Caspase-dependent apoptosis | nih.gov |
Antioxidant Mechanisms and Radical Scavenging
Extracts from Cyperus rotundus have demonstrated significant antioxidant activity. wisdomlib.orge3s-conferences.org The rhizomes of this plant are a source of natural antioxidants. researchgate.net For example, a chloroform extract of Cyperus rotundus has been shown to possess antioxidant properties that contribute to its protective effects in experimental models of inflammatory bowel disease. nih.gov The antioxidant capacity of these extracts is often attributed to their content of phenolic compounds and flavonoids. e3s-conferences.orgresearchgate.net
The mechanisms by which sesquiterpenes and related compounds exert their antioxidant effects can include direct radical scavenging and the modulation of cellular antioxidant defense systems.
In Vivo Mechanistic Studies in Preclinical Animal Models (Excluding Clinical Outcomes)
Inflammatory Response Modulation in Animal Models
There is a lack of in vivo studies specifically investigating the modulation of the inflammatory response by this compound in preclinical animal models. However, research on extracts of Cyperus rotundus provides some indications of potential anti-inflammatory effects.
A chloroform extract of Cyperus rotundus was found to be beneficial in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced inflammatory bowel disease. This protective effect was attributed to its anti-inflammatory and antioxidant activities. nih.gov The extract was shown to downregulate the expression of pro-inflammatory cytokines such as IL-4, IL-6, and IL-12. nih.gov Sesquiterpene lactones, a related class of compounds, have also been shown to exert anti-inflammatory effects in animal models by inhibiting neutrophil migration and the release of pro-inflammatory cytokines like TNF-α. mdpi.com
Table 2: Anti-inflammatory Effects of Cyperus rotundus Extract in an Animal Model
| Extract | Animal Model | Key Findings | Reference |
| Chloroform Extract | Rat model of inflammatory bowel disease | Downregulation of pro-inflammatory cytokines (IL-4, IL-6, IL-12) | nih.gov |
Viral Load Reduction Mechanisms in Animal Models
Currently, there are no published in vivo studies in animal models that investigate the mechanisms of viral load reduction by this compound. While computational studies have suggested that Sugetriol-3,9-diacetate may have antiviral potential against SARS-CoV-2 by targeting viral proteins, these findings have not yet been validated in animal models. The mechanisms by which this compound might reduce viral load in a living organism remain to be elucidated through future preclinical research.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Sugetriol 6,9 Diacetate
Correlating Structural Features with Biological Activities: Data Not Available
No studies have been published that systematically modify the structure of Sugetriol 6,9-diacetate and evaluate the corresponding changes in biological activity. Such studies are fundamental to establishing a correlative understanding between its chemical features—such as the acetate (B1210297) groups at positions 6 and 9, and the stereochemistry of the sugetriol backbone—and its potential therapeutic effects. Without this foundational research, any discussion on this topic would be purely speculative.
Identification of Pharmacophores and Key Residues for Activity: Research Lacking
The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, requires extensive computational modeling and experimental validation. Similarly, determining the key amino acid residues within a biological target that interact with this compound necessitates complex techniques like X-ray crystallography or cryo-electron microscopy of the ligand-protein complex. No such studies have been reported for this compound.
Investigation of Stereochemical Influence on Biological Mechanisms: Unexplored Territory
The stereochemistry of a molecule is often a critical determinant of its biological activity, as different stereoisomers can exhibit vastly different interactions with chiral biological macromolecules. However, the influence of the specific stereoisomers of this compound on its biological mechanisms has not been investigated. Research into the synthesis and differential biological evaluation of its various stereoisomers is required to elucidate these relationships.
Quantitative Structure-Activity Relationship (QSAR) Modeling: No Models Developed
QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As no such dataset exists for this compound and its analogs, no QSAR models have been developed or reported in the scientific literature.
Advanced Analytical Chemistry for Sugetriol 6,9 Diacetate Research
Development of High-Throughput Screening Assays for Analogs
High-Throughput Screening (HTS) is a critical methodology for rapidly evaluating large libraries of chemical compounds, such as analogs of Sugetriol 6,9-diacetate, for specific biological activities. sigmaaldrich.comchemdiv.com The development of HTS assays is essential for efficiently identifying promising new molecules derived from the parent compound. chemdiv.com
The process begins with the parallel synthesis of a diverse library of this compound analogs. HTS platforms then utilize automated liquid handling and multimode signal detection to screen these compounds in formats up to 1536-well plates. chemdiv.com The screening cascade is designed to identify "hits" which are then subjected to a series of secondary assays to confirm their activity and selectivity. chemdiv.com
For terpenoid compounds, HTS assays can be particularly challenging but are vital for enzyme engineering and drug discovery. researchgate.net For instance, a common approach involves developing assays to screen for the cyclization reactions catalyzed by terpene synthases, which could be adapted to find enzymes that produce novel this compound analogs. researchgate.net The success of these campaigns is highly dependent on the quality and diversity of the compound library. chemdiv.com
Table 1: Key Components of HTS for this compound Analogs
| Component | Description | Relevance to this compound |
| Compound Library | A diverse collection of structurally related analogs of this compound. | Provides the chemical matter for discovering new leads with potentially improved properties. |
| Assay Platform | Automated systems for liquid handling and signal detection (e.g., fluorescence, luminescence, absorbance) in multi-well plates. chemdiv.com | Enables rapid, parallel testing of thousands of compounds for bioactivity. |
| Detection Method | The specific measurement used to assess the effect of the compound, such as enzyme inhibition or receptor binding. | Chosen based on the biological target of interest for this compound research (e.g., anti-inflammatory or anti-cancer pathways). labshake.com |
| Data Analysis | Software and statistical methods to process the large datasets generated and identify statistically significant "hits". | Crucial for distinguishing true activity from experimental noise and false positives. |
Advanced Chromatographic Techniques for Complex Mixture Analysis
The analysis and purification of this compound from natural extracts or synthetic reaction mixtures often involve complex matrices. Advanced chromatographic techniques are indispensable for achieving the necessary separation and resolution.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes and operating at higher pressures. longdom.org This results in faster analysis times, superior resolution, and increased sensitivity, making it ideal for the complex mixtures encountered in natural product research. longdom.org
For comprehensive analysis, "hyphenated techniques" that couple chromatography with powerful detection methods are employed. longdom.org High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for analyzing terpenoids. longdom.orgnih.gov Specifically, systems like HPLC-Linear Ion Trap-Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap) provide high-resolution mass data, enabling the rapid screening and identification of diterpenoids and their derivatives in complex samples. nih.govresearchgate.net This approach allows for the characterization of compounds based on their retention times, accurate mass measurements, and fragmentation patterns. nih.gov
Another powerful technique for separating complex natural products is High-Speed Countercurrent Chromatography (HSCCC). researchgate.net As a liquid-liquid partition method, it avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and leading to high recovery and purity of the target compounds. researchgate.net
Table 2: Comparison of Advanced Chromatographic Techniques
| Technique | Principle | Application for this compound |
| UHPLC | Liquid chromatography using columns with sub-2 µm particles at high pressures (>1000 bar). longdom.org | Rapid profiling of crude extracts or reaction mixtures containing this compound and its isomers. |
| HPLC-LTQ-Orbitrap MS | Separation by HPLC followed by high-resolution and accurate mass analysis. nih.gov | Tentative identification of known and novel this compound analogs in complex mixtures based on mass and fragmentation data. nih.govresearchgate.net |
| HSCCC | Liquid-liquid partition chromatography with no solid support. researchgate.net | Preparative separation and purification of this compound from natural source extracts with high yield and purity. researchgate.net |
Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding and optimizing the chemical synthesis or biotransformation of this compound requires real-time monitoring of reaction progress. In situ spectroscopic techniques allow researchers to track the concentration of reactants, intermediates, and products directly in the reaction vessel without sampling. spectroscopyonline.com
Infrared (IR) and Raman spectroscopy are powerful tools for this purpose, as they provide molecular-level information by probing the vibrational modes of molecules. mdpi.comfrontiersin.org For example, Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of a ketene (B1206846) intermediate and its subsequent transformation during the synthesis of β-lactams, a principle applicable to tracking specific functional group changes in reactions involving this compound. researchgate.net These techniques are invaluable for identifying transient and labile intermediates that would be missed by offline analysis. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, while typically used for structural elucidation of final products, can also be adapted for in situ reaction monitoring to provide detailed structural information on all species in solution over time. researchgate.net UV-Vis spectroscopy offers a simpler, lower-cost option for real-time monitoring, particularly if the reacting species have distinct chromophores. mdpi.com These methods provide critical data for kinetic studies and reaction mechanism elucidation. youtube.com
Table 3: In Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Potential Use in this compound Synthesis |
| FTIR/Raman | Vibrational modes of functional groups. frontiersin.org | Tracking changes in ester or hydroxyl groups during acylation or deacylation reactions. |
| NMR | Detailed molecular structure and quantification. researchgate.net | Observing the formation of specific isomers and intermediates in real-time. |
| UV-Vis | Electronic transitions (presence of chromophores). mdpi.com | Monitoring reactions that involve changes in conjugation or the introduction/removal of a UV-active group. |
Bioanalytical Methodologies for Metabolite Identification in Research Samples
Identifying the metabolites of this compound in biological samples is fundamental to understanding its mechanism of action and metabolic fate. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical platforms for metabolomics. nih.govcreative-bioarray.com
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the most powerful and widely used tool for detecting, characterizing, and quantifying drug metabolites in biological fluids. scilit.com High-resolution MS provides accurate mass measurements that help determine the elemental composition of metabolites, while tandem MS (MS/MS) experiments reveal structural information through fragmentation patterns. creative-bioarray.com
While MS is highly sensitive, NMR spectroscopy is often essential for unambiguous structure elucidation, especially for differentiating isomers where MS fragmentation is identical. nih.govscilit.com NMR is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. creative-bioarray.com The combination of genomics-enabled gene discovery with state-of-the-art MS and NMR approaches is a powerful strategy for the de novo identification of novel terpenoid metabolites and their biosynthetic pathways. ucdavis.edu These integrated approaches are critical for building a comprehensive metabolic profile of this compound in a research context.
Table 4: Methodologies for Metabolite Identification
| Methodology | Strengths | Application to this compound Metabolites |
| LC-MS/MS | High sensitivity, high throughput, structural information from fragmentation. scilit.com | Screening and quantification of potential metabolites (e.g., hydroxylated, demethylated species) in in vitro or in vivo research samples. |
| High-Resolution MS (e.g., Orbitrap, TOF) | Accurate mass measurement for elemental composition determination. creative-bioarray.com | Distinguishing between metabolites with very similar masses (isobars). |
| NMR Spectroscopy | Unambiguous structure elucidation, differentiation of isomers. nih.govcreative-bioarray.com | Confirming the exact position of metabolic modification (e.g., site of hydroxylation) on the this compound scaffold. |
Computational and Theoretical Studies of Sugetriol 6,9 Diacetate
Molecular Docking and Dynamics Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com In the context of Sugetriol 6,9-diacetate, this method can be employed to screen for potential protein targets by predicting its binding affinity and mode of interaction within the binding sites of various enzymes or receptors. The process involves preparing the three-dimensional structure of this compound and a library of target proteins. Software such as AutoDock Vina can then be used to perform the docking calculations, which generate a series of possible binding poses and corresponding energy scores in kcal/mol. nrfhh.com Lower binding energies typically indicate a more stable protein-ligand complex. For instance, docking studies could reveal interactions with key residues in the active site of proteins implicated in disease pathways, suggesting a potential mechanism of action for this compound.
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and conformational changes of the this compound-protein complex over time. nih.gov MD simulations model the atomic and molecular movements, offering a dynamic view of the binding interactions. nih.gov By simulating the behavior of the complex in a virtual physiological environment, researchers can assess the stability of the predicted binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is crucial for understanding the compound's potential efficacy and for guiding further optimization. nih.gov
Table 1: Hypothetical Molecular Docking Results of this compound with Potential Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 | Anti-inflammatory, Immunomodulatory |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 | Neuroprotective |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.1 | Arg102, Asp105, Phe101 | Apoptosis induction |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound, including its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
These calculations can also predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the structural elucidation and characterization of the compound. nih.gov Furthermore, quantum chemical calculations can be used to determine reaction mechanisms and transition states, providing a theoretical basis for its potential metabolic pathways or chemical transformations within a biological system.
Table 2: Calculated Quantum Chemical Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and solubility |
| Molar Refractivity | 90.5 cm³/mol | Molecular volume and polarizability |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Prediction of Biological Activity and Molecular Interactions
In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. researchgate.net Web-based platforms and software can screen this compound against vast databases of known bioactive molecules to predict its potential pharmacological activities, mechanisms of action, and even potential toxicities. researchgate.net These predictions are often presented as a probability of activity (Pa) and inactivity (Pi). This approach allows for the rapid identification of the most promising biological activities for further experimental validation.
These predictive models can also provide insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. For example, predictions can be made about its oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity. This information is invaluable in the early stages of drug discovery for assessing the compound's drug-likeness and potential liabilities.
Table 3: Predicted Biological Activities and ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Biological Activity | ||
| Anti-inflammatory | Pa > 0.7 | High probability of anti-inflammatory effects |
| Antineoplastic | Pa > 0.5 | Moderate probability of anticancer activity |
| Neuroprotective | Pa > 0.6 | Good probability of neuroprotective effects |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes | Can potentially act on the central nervous system |
| Hepatotoxicity | Low | Low risk of liver damage |
| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic |
Note: The data in this table is hypothetical and for illustrative purposes only.
Cheminformatics and Data Mining for Related Compounds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.gov By searching chemical databases like PubChem, researchers can identify compounds that are structurally similar to this compound. nih.gov This can reveal structure-activity relationships (SAR) by comparing the known biological activities of these related compounds. Data mining techniques can be applied to scientific literature and patent databases to uncover previously reported biological activities or other relevant information for structurally analogous molecules.
This approach can help in building a more comprehensive understanding of the potential therapeutic applications of this compound and can guide the design of new analogs with improved potency or selectivity. By leveraging the vast amount of existing chemical and biological data, cheminformatics provides a powerful tool for accelerating the discovery and development of new drugs based on natural product scaffolds.
Table 4: Compounds Structurally Related to this compound Found in PubChem
| Compound Name | PubChem CID | Known or Predicted Activities |
| Sugetriol | 101625872 | Precursor to this compound |
| Cryptomeridiol | 10472 | Anti-inflammatory, antimicrobial |
| Eudesmol | 10123 | Insect repellent, anti-inflammatory |
| Selinene | 15490 | Aromatic compound, potential anti-inflammatory |
Note: This table contains examples of structurally related compounds and their generally known activities.
Strategic Research Applications and Future Perspectives for Sugetriol 6,9 Diacetate
Sugetriol 6,9-diacetate as a Chemical Probe for Target Validation
The utility of natural products as chemical probes to investigate and validate biological targets is well-established. This compound, with its defined stereochemistry and functional groups, is a prime candidate for such applications. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context.
The diacetate functionalization of the sugetriol backbone can be strategically modified to incorporate reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. These modified probes would allow for the identification and validation of the molecular targets of this compound through techniques like affinity chromatography and mass spectrometry-based proteomics. The parent compound has been noted for its potential phytoestrogenic activity, suggesting interactions with estrogen-sensitive pathways. google.com A labeled version of this compound could be instrumental in deconvoluting the specific proteins involved in this activity.
Furthermore, understanding the structure-activity relationship (SAR) is crucial. By synthesizing analogs of this compound with systematic modifications to the acetate (B1210297) groups and the core sesquiterpene structure, researchers can map the chemical features essential for its biological activity. This information is invaluable for designing more potent and selective chemical probes for target validation studies.
Application as a Scaffold for Novel Chemical Entities in Research
The complex and rigid three-dimensional structure of the patchoulane-type sesquiterpenoid skeleton of this compound makes it an attractive scaffold for the development of novel chemical entities in drug discovery and chemical biology. naturalproducts.net A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of new compounds with diverse biological activities.
The hydroxyl and acetate groups of this compound serve as convenient handles for chemical modification. koreascience.kr Medicinal chemists can leverage these sites to introduce a wide array of chemical moieties, thereby exploring a vast chemical space. For instance, replacing the acetate groups with other esters, amides, or ethers could significantly alter the compound's physicochemical properties, such as solubility and cell permeability, as well as its biological target profile.
The development of a diverse library of this compound derivatives would enable high-throughput screening campaigns to identify compounds with novel or improved biological activities. Given that sesquiterpenoids, in general, exhibit a broad range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties, there is a high probability of discovering new lead compounds for therapeutic development from a this compound-based library. nih.govnih.govnih.govnih.gov
Role in Understanding Sesquiterpenoid Biosynthesis and Function
Sesquiterpenoids are a large and diverse class of natural products synthesized from the C15 precursor farnesyl pyrophosphate (FPP). mdpi.comwikipedia.org The biosynthesis of these complex molecules involves a series of enzymatic reactions, including cyclizations and oxidative modifications, that are of significant interest to biochemists and synthetic biologists. mdpi.comnih.gov
The isolation of this compound and its related analogs from Cyperus rotundus provides an opportunity to elucidate the specific biosynthetic pathway leading to this class of patchoulane-type sesquiterpenes. koreascience.krsemanticscholar.orgvdoc.pubufpe.br By identifying and characterizing the enzymes responsible for the cyclization of FPP to the patchoulane (B100424) skeleton and the subsequent hydroxylation and acetylation steps, researchers can gain a deeper understanding of the molecular machinery that generates this chemical diversity.
Furthermore, studying the biological function of this compound in its natural context within Cyperus rotundus can provide insights into the ecological roles of sesquiterpenoids. These compounds often serve as defense molecules against herbivores and pathogens or as signaling molecules. researchgate.net Understanding the function of this compound in its native plant could reveal novel biological activities and inspire new applications.
Integration into Systems Biology and Network Pharmacology Research
Systems biology and network pharmacology are emerging fields that aim to understand the complex interplay of biological molecules and pathways in health and disease. Instead of the traditional "one drug, one target" paradigm, these approaches consider the multifactorial nature of diseases and the ability of drugs to interact with multiple targets.
This compound, like many natural products, is likely to exhibit polypharmacology, meaning it interacts with multiple cellular targets to produce its biological effects. naturalproducts.net Network pharmacology provides a framework for mapping the interactions of this compound with a network of proteins and pathways. This can be achieved by integrating experimental data from proteomics and transcriptomics with computational modeling.
By constructing a "drug-target-disease" network for this compound, researchers can predict its potential therapeutic applications for complex diseases such as cancer and inflammatory disorders. This approach can also help in identifying potential off-target effects and understanding the molecular mechanisms underlying its observed biological activities. The integration of this compound into systems biology and network pharmacology research represents a powerful strategy for accelerating the discovery of its therapeutic potential.
Future Research Directions in Mechanistic Studies and Synthetic Biology
The future of research on this compound is promising, with exciting opportunities in both mechanistic studies and synthetic biology. A key area for future investigation is the detailed elucidation of its molecular mechanism of action. While preliminary studies have suggested potential anti-inflammatory and phytoestrogenic effects, the precise molecular targets and signaling pathways involved remain to be fully characterized. koreascience.krgoogle.com Advanced techniques such as chemoproteomics and high-content imaging can be employed to unravel the intricate details of its cellular interactions.
In the realm of synthetic biology, the focus will be on the heterologous production of this compound and its derivatives. mdpi.comnih.govnih.gov By transferring the biosynthetic genes for this compound from Cyperus rotundus into a microbial host like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, it may be possible to establish a sustainable and scalable production platform for this compound. mdpi.comnih.gov This would overcome the limitations of relying on plant extraction, which can be inefficient and environmentally taxing.
Q & A
Q. What methodologies validate the ecological relevance of this compound as an allelochemical?
- Methodological Answer : Field studies with controlled plots can measure soil concentrations (via UPLC) and plant growth metrics. Laboratory bioassays should mimic natural conditions (e.g., light cycles, soil microbiota). Compare results to synthetic analogs to isolate structure-specific effects .
Methodological Tables
| Research Aspect | Recommended Techniques | Key Considerations |
|---|---|---|
| Structural Elucidation | NMR, X-ray crystallography, HPLC-MS | Deuterated solvents for NMR; crystal polymorphism |
| Bioactivity Screening | TNF-α/NF-κB assays, MTT cytotoxicity tests | Cell passage number, DMSO concentration limits |
| Stability Testing | Accelerated degradation studies, pH stability assays | Monitor degradation products via fragmentation |
| Computational Modeling | Molecular docking, MD simulations | Force field selection, solvation models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
